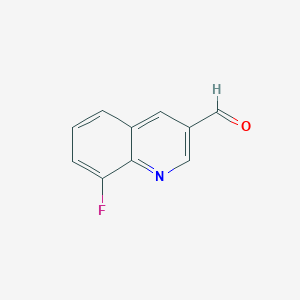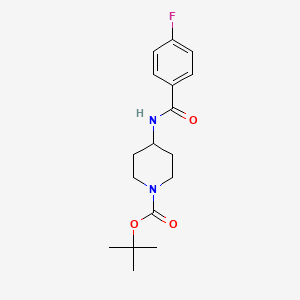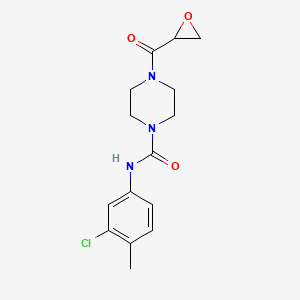
8-Fluoroquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroquinoline-3-carbaldehyde is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and an aldehyde group in the molecule suggests potential reactivity and interaction with various chemical agents, which could be exploited for the development of sensors, chemodosimeters, and pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared to investigate its fluorogenic chemodosimetric behaviors . Another study describes the facile synthesis of a series of new quinoline-8-carbaldehyde compounds through a one-pot synthesis reaction followed by intramolecular cyclization . Additionally, the synthesis of polyhydroquinoline derivatives bearing a fluorinated 5-aryloxypyrazole nucleus was performed under ultrasonic irradiation by a one-pot three-component cyclocondensation reaction . These methods demonstrate the versatility and adaptability of quinoline derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. The crystal structures of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones were determined by single crystal X-ray diffraction, revealing non-planar ligands existing in their thioamide tautomeric forms . Similarly, the organic tridentate ligand, 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, was synthesized and its interaction with nickel nitrate afforded a complex characterized by X-ray diffraction . These studies highlight the importance of molecular structure in the function and application of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions, particularly in the presence of metal ions. For example, a thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly Hg2+-selective fluorescence enhancing properties due to the transformation into a highly fluorescent amide analogue . The synthesized compounds in another study were subjected to in vitro cytotoxicity studies, showing enhanced antiproliferative activity against breast cancer cell lines when complexed with metal ions . These reactions are indicative of the potential utility of quinoline derivatives in sensing and therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their interaction with metal ions. For instance, a synthesized fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ over other metal ions in weak acid aqueous conditions . Another study found that a synthesized chemosensor showed sensitivity and selectivity to Mg2+ with a low detection limit . These properties make quinoline derivatives suitable for use as selective and sensitive sensors for various metal ions.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Quinoline derivatives, including those related to 8-Fluoroquinoline-3-carbaldehyde, are key intermediates in synthetic chemistry. They serve as precursors for the construction of complex heterocyclic compounds. For instance, the synthesis and reactions of quinoline derivatives have been applied to create fused or binary heterocyclic systems with potential pharmaceutical applications (Hamama et al., 2018). Microwave-assisted synthesis techniques have also been developed to produce aryl aminochloro fluoroquinoline derivatives, showcasing the versatility of quinoline compounds in generating antimicrobial agents (Pirgal, 2022).
Sensor Development
Quinoline derivatives have been utilized in the design of highly selective and sensitive sensors for metal ions. For example, Schiff-base derivatives of 8-hydroxyquinoline have been developed as fluorescent sensors for aluminum ions in weak acid aqueous media, demonstrating high selectivity and sensitivity (Jiang et al., 2011). Such compounds offer potential applications in environmental monitoring and analytical chemistry.
Biological Activity
Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties. The antimicrobial study of various quinoline-3-carbaldehyde derivatives revealed moderate activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as leads for developing new antimicrobial agents (Pirgal, 2022). Another study focused on the corrosion inhibition properties of quinoline derivatives on mild steel in hydrochloric acid solution, highlighting their application in materials science and engineering (Lgaz et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 8-Fluoroquinoline-3-carbaldehyde are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound, like other fluoroquinolones, interacts with its targets by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of these ternary complexes of drug, enzyme, and DNA block the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA and interferes with the separation of replicated chromosomal DNA . This leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as antibacterial agents .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the inability of the bacteria to reproduce, leading to bacterial death . This makes this compound an effective antibacterial agent .
Safety and Hazards
The safety data sheet for 8-Fluoroquinoline-3-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Quinoline and its derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Hence, compounds with such scaffold have been used as leads in drug development . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Propriétés
IUPAC Name |
8-fluoroquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYDHUNAAEUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258638-54-8 |
Source


|
| Record name | 8-fluoroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)
![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)
